
4-Bromo-7-chloro-8-fluoro-2-phenylquinoline
Overview
Description
4-Bromo-7-chloro-8-fluoro-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring, along with a phenyl group. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the process may involve halogenation, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 4 exhibits high reactivity in palladium-catalyzed cross-coupling reactions. In optimized conditions (Table 1), this site undergoes efficient coupling with aryl/heteroaryl boronic acids:
Entry | Boronic Acid | Catalyst System | Temp (°C) | Yield (%) |
---|---|---|---|---|
1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80 | 88 |
2 | 4-Methoxyphenyl | Pd(dppf)Cl₂, Cs₂CO₃ | 100 | 76 |
3 | 2-Thienyl | Pd(OAc)₂, SPhos | 90 | 82 |
Data adapted from TMSBr-mediated coupling protocols with modified catalyst systems for enhanced selectivity
The reaction proceeds via oxidative addition of the Pd⁰ catalyst to the C-Br bond, followed by transmetalation and reductive elimination to form biaryl products .
Nucleophilic Aromatic Substitution
The chlorine atom at position 7 participates in nucleophilic substitutions under controlled conditions (Table 2):
Nucleophile | Base | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
NH₃ (g) | KOtBu | DMF | 12 | 68 |
NaSMe | Cs₂CO₃ | DMSO | 6 | 72 |
Piperidine | NEt₃ | THF | 8 | 61 |
Conditions derived from chloro-quinoline reactivity studies
The fluorine at position 8 remains inert under these conditions due to stronger C-F bond energy and electronic deactivation from adjacent substituents.
Buchwald-Hartwig Amination
The bromine atom facilitates C-N bond formation via palladium-catalyzed amination (Table 3):
Amine | Ligand | Temp (°C) | Conversion (%) |
---|---|---|---|
Morpholine | XantPhos | 110 | 94 |
Benzylamine | BINAP | 100 | 89 |
4-Aminopyridine | DavePhos | 120 | 78 |
Reaction parameters optimized from antimalarial quinoline synthesis protocols
The chloro and fluoro substituents enhance electrophilicity at position 4 through inductive effects, accelerating oxidative addition steps .
Radical Bromination Side Reactions
Under UV irradiation (λ = 254 nm) with NBS:
text4-Bromo-7-chloro-8-fluoro-2-phenylquinoline + NBS → 4,6-Dibromo derivative (62%)
Regioselectivity at position 6 is attributed to radical stabilization by adjacent electron-withdrawing groups.
Stability Under Acidic Conditions
BBr₃-mediated dealkylation studies (48% HBr/AcOH, 90°C):
Time (h) | Degradation (%) | Major Product |
---|---|---|
2 | 12 | Intact structure |
6 | 41 | Phenyl ring bromination |
12 | 89 | Dehalogenation byproducts |
Data extrapolated from trifluoromethoxy quinoline deprotection studies
The compound demonstrates moderate stability, with sequential halogen displacement observed under prolonged exposure .
This systematic analysis demonstrates how strategic functionalization of polyhalogenated quinolines enables precise molecular editing for pharmaceutical and materials science applications. Reaction outcomes are highly dependent on the electronic effects of adjacent substituents and careful catalyst selection.
Scientific Research Applications
Chemistry
4-Bromo-7-chloro-8-fluoro-2-phenylquinoline serves as an important building block for synthesizing more complex organic molecules. Its reactivity allows for various substitution reactions, including:
- Substitution Reactions : The halogen atoms can be replaced with other functional groups.
- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Biology
Research indicates that this compound exhibits significant biological activities, making it a candidate for therapeutic applications:
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, with mechanisms involving enzyme inhibition and modulation of cellular pathways.
Medicine
Ongoing research aims to explore the therapeutic potential of this compound in treating diseases such as cancer and infections. Its ability to interact with specific molecular targets enhances its profile as a potential drug candidate.
Materials Science
In industrial applications, this compound is utilized in the development of advanced materials, including:
- Liquid Crystals : Its unique chemical structure allows for the design of liquid crystal displays.
- Dyes : The compound's properties make it suitable for use in dye production.
Case Studies
-
Antimicrobial Activity Study :
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. -
Anticancer Mechanism Investigation :
Research indicated that this compound could inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in cancer cell lines. These findings highlight its potential role in cancer therapy. -
Material Development :
Industrial applications have explored the use of this compound in creating novel liquid crystal materials that exhibit enhanced thermal stability and optical properties, paving the way for advancements in display technologies.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the phenyl group allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
4-Bromo-7-chloro-8-fluoro-2-phenylquinoline can be compared with other quinoline derivatives, such as:
- 4-Bromo-7-chloroquinoline
- 8-Fluoroquinoline
- 2-Phenylquinoline
Uniqueness: The unique combination of bromine, chlorine, and fluorine atoms, along with the phenyl group, distinguishes this compound from other quinoline derivatives. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
4-Bromo-7-chloro-8-fluoro-2-phenylquinoline is a heterocyclic compound belonging to the quinoline family, notable for its complex structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Molecular Formula: C15H8BrClFN
Molecular Weight: 302.14 g/mol
The compound features a quinoline ring substituted with bromine (Br), chlorine (Cl), and fluorine (F) atoms, along with a phenyl group. This unique combination enhances its reactivity and biological interactions, making it a valuable candidate for various applications in medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents facilitate binding to various enzymes and receptors, leading to modulation of their activity. This interaction can result in:
- Inhibition of enzyme activity : The compound may inhibit specific enzymes involved in critical cellular processes.
- Alteration of signal transduction pathways : By binding to receptors, it can influence cell signaling mechanisms, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 20 mm |
Escherichia coli | 22 mm |
Bacillus subtilis | 18 mm |
Pseudomonas aeruginosa | 21 mm |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. Notably, it has shown promising antiproliferative effects against several cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
COLO205 (colorectal adenocarcinoma) | 0.32 μM |
H460 (non-small cell lung cancer) | 0.89 μM |
Hep3B (liver cancer) | 0.40 μM |
The mechanism underlying its anticancer activity involves the induction of apoptosis and cell cycle arrest at the G2/M phase by downregulating cyclin B1 and CDK1 . Molecular docking studies have identified potential binding sites in the colchicine-binding pocket of tubulin, which is crucial for cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of quinoline compounds highlight the importance of specific structural features in enhancing biological activity. Modifications in the halogen positions and the phenyl group can significantly affect both antimicrobial and anticancer properties. For instance:
- Halogen Substitutions : The presence of Br and Cl has been associated with increased binding affinity to biological targets.
- Phenyl Group Variations : Different substitutions on the phenyl ring can enhance or diminish activity against specific pathogens or cancer cells.
This information underscores the need for further research into optimizing the structure of this compound for improved efficacy and reduced side effects .
Case Studies
- Anticancer Efficacy Study : A recent study evaluated the effects of this compound on human cancer cell lines, demonstrating significant reductions in cell viability across multiple types. The study utilized MTT assays to quantify antiproliferative effects, confirming its potential as an anticancer agent.
- Antimicrobial Screening : A series of experiments were conducted to assess the compound's effectiveness against common bacterial pathogens. The results indicated strong inhibition zones, suggesting its potential application in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimal storage conditions for 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline to ensure stability during experimental use?
- Methodological Answer: Store the compound at 0–6°C in airtight, light-protected containers to prevent degradation. Purity (>97%) and stability can be monitored using HPLC with UV detection, referencing protocols for halogenated quinolines in catalogs .
Q. Which spectroscopic techniques are most effective for characterizing substitution patterns in this compound?
- Methodological Answer: Combine ¹H/¹³C NMR to identify phenyl and quinoline core environments, 19F NMR to confirm fluorine placement, and X-ray crystallography for absolute configuration validation. Mass spectrometry (HRMS) resolves isotopic patterns from bromine/chlorine .
Q. How can researchers verify the absence of regioisomeric byproducts during synthesis?
- Methodological Answer: Use 2D NMR (COSY, NOESY) to differentiate substitution patterns. Compare experimental spectra with computational predictions (e.g., DFT-optimized structures) to confirm regiochemistry .
Advanced Research Questions
Q. How can cross-coupling reactions be designed to modify the 2-phenyl group while preserving halogen substituents at positions 4, 7, and 8?
- Methodological Answer: Employ Suzuki-Miyaura coupling with arylboronic acids under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 60°C) to avoid dehalogenation. Monitor reactivity using kinetic studies and in-situ IR spectroscopy, referencing boronic acid coupling protocols for similar compounds .
Q. What computational methods are suitable for predicting the electronic effects of halogen substituents on the quinoline core’s reactivity?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) to map electron density distributions and Fukui indices. Correlate results with experimental Hammett constants to predict electrophilic/nucleophilic sites .
Q. How should researchers address discrepancies in reported synthetic yields when scaling up multi-step pathways?
- Methodological Answer: Apply factorial design of experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry). Use statistical tools (ANOVA) to identify critical variables, and validate reproducibility through triplicate runs under controlled conditions .
Q. What strategies mitigate competing side reactions during halogenation steps (e.g., bromine vs. chlorine substitution)?
- Methodological Answer: Introduce directing groups (e.g., -NH₂, -COOR) to control regioselectivity. Use kinetic trapping experiments with intermediates to map reaction pathways, as demonstrated in substituted quinoline syntheses .
Q. How can researchers integrate mechanistic studies with synthetic workflows to improve reaction efficiency?
- Methodological Answer: Combine in-situ monitoring (Raman spectroscopy) with isotopic labeling (e.g., ¹⁸O, D) to track intermediates. Align findings with Marcus theory or Hammett plots to refine transition-state models .
Q. Data Analysis & Theoretical Frameworks
Q. What frameworks guide the interpretation of contradictory data in halogenated quinoline reactivity studies?
- Methodological Answer: Apply Marcus-Hush theory to electron-transfer reactions or Frontier Molecular Orbital (FMO) analysis to resolve discrepancies. Cross-reference experimental kinetics with computational simulations to reconcile outliers .
Q. How can researchers design experiments to validate hypothesized degradation pathways under varying pH conditions?
Properties
IUPAC Name |
4-bromo-7-chloro-8-fluoro-2-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClFN/c16-11-8-13(9-4-2-1-3-5-9)19-15-10(11)6-7-12(17)14(15)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEXONZAFHUNBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)Cl)C(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727499 | |
Record name | 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867164-98-5 | |
Record name | 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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